molecular formula C7H11NO3 B2599410 2-(Cyclopropanecarboxamido)propanoic acid CAS No. 1397008-08-0

2-(Cyclopropanecarboxamido)propanoic acid

Cat. No.: B2599410
CAS No.: 1397008-08-0
M. Wt: 157.169
InChI Key: UGLFYEZZYIHEJU-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarboxamido)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropane ring attached to a carboxamide group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarboxamido)propanoic acid typically involves the following steps:

    Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Amidation: The cyclopropanecarboxylic acid is then converted to its corresponding amide by reacting with ammonia or an amine under suitable conditions.

    Alkylation: The final step involves the alkylation of the amide with a suitable alkyl halide to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropanecarboxamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylates and carbon dioxide.

    Reduction: Amines and alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

2-(Cyclopropanecarboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic Acid: Lacks the propanoic acid moiety.

    Propanoic Acid: Lacks the cyclopropane and carboxamide groups.

    Cyclopropanecarboxamide: Lacks the propanoic acid moiety.

Uniqueness

2-(Cyclopropanecarboxamido)propanoic acid is unique due to its combination of a cyclopropane ring, carboxamide group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(7(10)11)8-6(9)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLFYEZZYIHEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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